4-Benzoylbenzoic acid;guanidine
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Description
4-Benzoylbenzoic acid is a benzophenone derivative with the molecular formula C14H10O3. Guanidine, on the other hand, is a versatile functional group in chemistry, known for its high basicity and ability to form hydrogen bonds . The combination of these two compounds, 4-Benzoylbenzoic acid and guanidine, results in a compound with unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
4-Benzoylbenzoic Acid: This compound can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by oxidation of the resulting benzophenone.
Guanidine: Guanidine can be synthesized through the reaction of an amine with an activated guanidine precursor, such as thiourea derivatives or S-methylisothiourea.
Industrial Production Methods:
- Industrial production of 4-Benzoylbenzoic acid typically involves large-scale Friedel-Crafts acylation and subsequent purification processes .
- Guanidine is produced industrially through the reaction of dicyandiamide with ammonium salts under high pressure and temperature .
Types of Reactions:
4-Benzoylbenzoic Acid: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
4-Benzoylbenzoic Acid: Common reagents include hydrogen gas for hydrogenation and oxidizing agents for oxidation reactions.
Guanidine: Common reagents include thiourea derivatives, S-methylisothiourea, and transition metal catalysts.
Major Products Formed:
4-Benzoylbenzoic Acid: Hydrogenation yields 4-benzylbenzoic acid.
Chemistry:
- 4-Benzoylbenzoic acid is used as a photosensitizer in photochemical reactions .
- Guanidine derivatives are used as catalysts in organic synthesis .
Biology and Medicine:
- Guanidine derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens .
- Guanidine-containing compounds are used as kinase inhibitors and DNA minor groove binders .
Industry:
- 4-Benzoylbenzoic acid is used in the production of luminescent materials .
- Guanidine derivatives are used in the synthesis of pharmaceuticals and agrochemicals .
4-Benzoylbenzoic Acid:
Guanidine:
- Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .
- Guanidine derivatives can disrupt bacterial cell membranes, leading to the accumulation of intracellular ATP and increased bacterial outer membrane permeability .
Comparison with Similar Compounds
4-Aminobenzophenone: Similar structure but with an amino group instead of a carboxylic acid.
2-Benzoylbenzoic Acid: Similar structure but with the benzoyl group in a different position.
Uniqueness:
Properties
IUPAC Name |
4-benzoylbenzoic acid;guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3.CH5N3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;2-1(3)4/h1-9H,(H,16,17);(H5,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNYYBPUKSIKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.C(=N)(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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